Peplomycin

Descripción

This compound is a semisynthetic analog of Bleomycin, a mixture of several basic glycopeptide antineoplastic antibiotics isolated from Streptomyces verticillus. this compound forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals that cause single- and double-stranded breaks in DNA. This agent appears to show greater antitumor activity than bleomycin; its use is limited due to pulmonary toxicity. (NCI04)

An antineoplastic agent derived from BLEOMYCIN.

See also: Bleomycin (broader); Bleomycin Sulfate (related); Bleomycin A2 (related) ... View More ...

Propiedades

IUPAC Name |

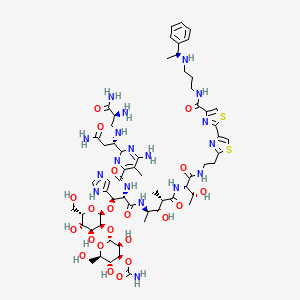

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGFXOHTOXMQP-GFAGFCTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N18O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70384-29-1 (sulfate (1:1) salt) | |

| Record name | Peplomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701024414 | |

| Record name | Peplomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68247-85-8 | |

| Record name | Peplomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peplomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peplomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peplomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEPLOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Peplomycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peplomycin sulfate (B86663), a glycopeptide antibiotic and an analog of bleomycin (B88199), is a potent chemotherapeutic agent utilized in the treatment of various malignancies. Its cytotoxic effects are primarily attributed to its ability to induce DNA strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound sulfate, detailing its molecular interactions, the generation of reactive oxygen species, and the downstream cellular consequences. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate processes that govern the anticancer activity of this compound.

Introduction

This compound sulfate belongs to the bleomycin family of antibiotics and is employed in the treatment of squamous cell carcinomas, lymphomas, and testicular cancer[1]. Its efficacy as a chemotherapeutic agent stems from its ability to selectively target and damage the DNA of rapidly dividing cancer cells[1]. Understanding the precise mechanism of action is crucial for optimizing its clinical use, developing synergistic therapeutic strategies, and designing novel anticancer drugs. This guide elucidates the multi-step process through which this compound sulfate exerts its cytotoxic effects.

Core Mechanism of Action: A Multi-Step Process

The primary mechanism of action of this compound sulfate involves a cascade of events initiated by its interaction with metal ions and culminating in DNA degradation and subsequent cell death. This process can be broadly categorized into three key stages:

Formation of the this compound-Metal Ion Complex

The activity of this compound is critically dependent on its ability to form a complex with a transition metal ion, most notably ferrous iron (Fe²⁺)[1]. This complex formation is a prerequisite for the drug's DNA-damaging capabilities. The this compound molecule possesses a metal-binding domain that chelates the iron ion, creating a reactive entity.

Generation of Reactive Oxygen Species (ROS)

Once the this compound-Fe²⁺ complex is formed, it interacts with molecular oxygen (O₂) to generate highly reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH)[1]. This process involves a series of redox reactions where the iron ion cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states, catalyzing the reduction of oxygen. These ROS are the primary effectors of DNA damage.

DNA Strand Scission

The generated ROS, particularly the hydroxyl radical, are potent oxidizing agents that attack the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs)[1]. This compound exhibits a degree of sequence specificity, preferentially binding to guanine-cytosine (GC)-rich regions of DNA. This binding localizes the ROS generation in close proximity to the DNA, enhancing the efficiency of strand scission. The induction of DSBs is considered to be the most lethal form of DNA damage, as they are more challenging for the cell to repair and can trigger apoptotic pathways.

Cellular Consequences of this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a cascade of cellular responses, ultimately leading to the elimination of the cancer cell.

Cell Cycle Arrest

Upon sensing DNA damage, the cell activates complex signaling pathways that lead to cell cycle arrest. This provides the cell with an opportunity to repair the DNA damage before proceeding with cell division. Studies have shown that this compound can induce cell cycle arrest in the G2 phase. This arrest is often associated with alterations in the expression of key cell cycle regulatory proteins, such as cyclins.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. The apoptotic response to this compound-induced DNA damage is a critical component of its anticancer activity.

Quantitative Data

The following tables summarize the available quantitative data regarding the cytotoxic effects of this compound and related compounds.

Table 1: IC50 Values of this compound and Bleomycin in Various Cancer Cell Lines

| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Reference |

| LoVo (human colon cancer) | This compound | Not specified, but survival <0.02% at 100 µg/mL | 24 | from previous search |

| LoVo (human colon cancer) | Bleomycin | Not specified, but survival <0.10% at 100 µg/mL | 24 | from previous search |

| Bel-7402 (liver carcinoma) | This compound | Not specified, but apoptosis induced at 50 µmol/L | 24 |

Table 2: DNA Cleavage Efficiency of Bleomycin Analogs

| Drug | DNA Substrate | ss:ds Cleavage Ratio | Reference |

| Bleomycin A2 | Supercoiled plasmid | 7.3:1 | |

| Bleomycin A5 | Supercoiled plasmid | 5.8:1 | |

| Phleomycin | Supercoiled plasmid | 47:1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound sulfate.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for the formation of distinct colonies.

-

Treatment: After cell adherence, treat the cells with various concentrations of this compound sulfate for a specified duration (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis)

This technique is used to detect DNA single- and double-strand breaks in individual cells.

-

Cell Preparation: Harvest cells and resuspend them in low-melting-point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, treat the slides with an alkaline buffer to unwind the DNA, followed by electrophoresis at a high pH. For double-strand breaks, a neutral electrophoresis buffer is used.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular generation of ROS.

-

Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

-

Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.

-

Treatment: Treat the cells with this compound sulfate.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Harvest and fix cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression and activation of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide on the Chemical Structures of Peplomycin and Bleomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical structures of peplomycin and bleomycin (B88199), two potent glycopeptide antibiotics utilized in cancer chemotherapy. The document elucidates their structural nuances, mechanisms of action, and the experimental methodologies employed in their characterization, offering valuable insights for researchers in oncology and medicinal chemistry.

Core Structural Features: A Tale of Two Termini

Bleomycin, a mixture of structurally related glycopeptides isolated from Streptomyces verticillus, and its semi-synthetic analogue, this compound, share a common core structure responsible for their DNA-cleaving capabilities. This core consists of several distinct domains: a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety. The primary structural distinction between the various forms of bleomycin and this compound lies in their terminal amine functionalities.

Specifically, the clinically used bleomycin is predominantly a mixture of bleomycin A2 and B2. This compound is a derivative of bleomycin, distinguished by a different terminal amine group, which has been shown to influence its biological activity and toxicity profile.

Table 1: Comparison of Terminal Amine Structures

| Compound | Terminal Amine Moiety | Chemical Formula |

| Bleomycin A2 | (3-aminopropyl)dimethylsulfonium | C₅₅H₈₄N₁₇O₂₁S₃⁺ |

| Bleomycin B2 | agmatine (4-aminobutyl)guanidinium | C₅₅H₈₄N₂₀O₂₁S₂ |

| This compound | N1-[3-( | C₆₁H₈₈N₁₈O₂₁S₂ |

The variation in the C-terminal amine tail is a critical determinant of the drug's interaction with DNA and is linked to differences in pulmonary toxicity observed between these compounds.

Quantitative Comparison of Biological Activity

The structural differences at the terminal amine directly impact the biological efficacy and DNA interaction of these molecules. While comprehensive head-to-head quantitative data is dispersed across numerous studies, the following tables summarize key comparative metrics.

Table 2: Comparative DNA Binding Affinity

| Compound | DNA Substrate | Dissociation Constant (Kd) | Reference |

| Fe(III)•Bleomycin B₂ | Hairpin DNA (5'-CGGGCGTACGCCCG-3') | 3.9 x 10⁶ M⁻¹ (KA) | [1] |

| This compound | Not directly reported in comparative studies | Data not available |

Table 3: Comparative Cytotoxicity (IC50 Values)

| Cell Line | Bleomycin (µM) | This compound (µM) | Reference |

| A549 (Lung Carcinoma) | ~50-90 | Not reported | [2] |

| HCT116 (Colon Carcinoma) | Not reported | Not reported | [2] |

| CHO (Chinese Hamster Ovary) | Not reported | Not reported | [2] |

| Human Malignant Melanoma (3 of 4 samples) | Less cytotoxic | More cytotoxic | [3] |

| Myosarcoma (1 of 5 samples) | Less cytotoxic | More cytotoxic | [3] |

| Squamous Cell Carcinomas (Lung) | Identical dose response | Identical dose response | [3] |

| Carcinoma of the Gall Bladder | Less toxic | More toxic | [3] |

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Table 4: DNA Cleavage Efficiency (Single-Strand vs. Double-Strand Breaks)

| Compound | ss:ds Cleavage Ratio (pUC18 plasmid) | Reference |

| Bleomycin A2 | 7.3:1 | [4] |

| Bleomycin A5 | 5.8:1 | [4] |

| This compound | 47:1 | [4] |

Note: A higher ratio indicates a greater propensity for single-strand breaks relative to double-strand breaks. This compound (PLM) is noted as a poor double-strand cleavage agent in this study.

Mechanism of Action: DNA Strand Scission

Both this compound and bleomycin exert their cytotoxic effects by inducing single- and double-strand breaks in DNA. This process is initiated by the binding of a metal ion, typically iron, to the metal-binding domain of the drug.

Caption: Bleomycin/Peplomycin DNA Cleavage Pathway.

The activated drug complex then abstracts a hydrogen atom from the C-4' position of the deoxyribose sugar of DNA, leading to the formation of a DNA radical.[5] This radical can then undergo further reactions, ultimately resulting in strand scission.[5]

Experimental Protocols

The characterization and comparison of this compound and bleomycin rely on a suite of sophisticated experimental techniques. Below are overviews of key methodologies.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of these complex molecules and their interactions with DNA.

Methodology Overview:

-

Sample Preparation: Lyophilized drug is dissolved in a deuterated solvent (e.g., D₂O) to a concentration suitable for NMR analysis (typically in the millimolar range). For DNA interaction studies, a synthetic oligonucleotide of known sequence is added.

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra are acquired to identify the chemical shifts of individual protons and carbons, providing initial structural information.[6]

-

2D NMR (COSY, TOCSY, NOESY):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial information for determining the 3D structure and the binding mode to DNA.[7]

-

-

Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle information from coupling constants, are used as input for molecular modeling programs to calculate the solution structure of the drug-DNA complex.

DNA Cleavage Assays

These assays are fundamental for quantifying the DNA-damaging capabilities of this compound and bleomycin.

4.2.1. ³²P-End-Labeled DNA Cleavage Assay

This method provides high-resolution analysis of DNA cleavage sites.

Methodology Overview:

-

DNA Labeling: A DNA fragment of known sequence is labeled at one end with ³²P.

-

Incubation: The labeled DNA is incubated with the drug (this compound or bleomycin), a metal cofactor (e.g., Fe(II)), and a reducing agent.

-

Reaction Quenching: The reaction is stopped at specific time points.

-

Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to X-ray film or a phosphorimager screen to visualize the radioactive DNA fragments. The positions of the cleavage products reveal the specific nucleotide sequences where the drug has cut the DNA.

4.2.2. Plasmid DNA Relaxation Assay

This assay assesses the ability of the drugs to induce single- and double-strand breaks in supercoiled plasmid DNA.

Methodology Overview:

-

Incubation: Supercoiled plasmid DNA is incubated with varying concentrations of the drug, a metal cofactor, and a reducing agent.

-

Agarose (B213101) Gel Electrophoresis: The different forms of plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to each DNA form is quantified to determine the extent of single- and double-strand cleavage.

Caption: General Experimental Workflow for DNA Cleavage Assays.

Conclusion

This compound and bleomycin, while sharing a common structural backbone, exhibit distinct biological profiles primarily due to the differences in their terminal amine moieties. These structural variations influence their DNA binding, cleavage efficiency, and cytotoxicity. The methodologies outlined in this guide provide a framework for the continued investigation of these and other glycopeptide antibiotics, paving the way for the development of more effective and less toxic anticancer agents. Further research focusing on direct, quantitative comparisons of the DNA binding affinities and cellular uptake mechanisms of this compound and various bleomycin congeners is warranted to fully elucidate their structure-activity relationships.

References

- 1. Dynamics of Bleomycin Interaction with a Strongly Bound Hairpin DNA Substrate, and Implications for Cleavage of the Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Peplomycin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, biosynthesis, and chemical synthesis of peplomycin, a second-generation bleomycin (B88199) analogue. This compound was developed to exhibit reduced pulmonary toxicity and a broader spectrum of antitumor activity compared to its parent compound, bleomycin. This guide details the biosynthetic pathway of its precursor, bleomycinic acid, in Streptomyces verticillus, involving a complex interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. Furthermore, it outlines the semi-synthetic conversion of bleomycinic acid to this compound. Detailed experimental protocols, quantitative data on cytotoxicity and synthesis yields, and pathway visualizations are provided to serve as a valuable resource for researchers in oncology, medicinal chemistry, and natural product synthesis.

Discovery and Development

The story of this compound begins with the discovery of bleomycin by the distinguished Japanese scientist Dr. Hamao Umezawa and his team at the Institute of Microbial Chemistry. In 1962, they isolated the bleomycin complex from the fermentation broth of Streptomyces verticillus.[1] This glycopeptide antibiotic demonstrated potent antitumor activity by inducing DNA strand breaks.[2] However, its clinical use was hampered by significant dose-limiting pulmonary toxicity.[3]

This challenge spurred the development of new bleomycin analogues with an improved therapeutic index. In the 1970s, Dr. Umezawa's group developed this compound, a semi-synthetic derivative of bleomycin A2.[4] A 1979 paper refers to it as the "second generation bleomycin".[4] The primary goal in developing this compound was to create a compound with lower pulmonary toxicity while retaining or even enhancing the antitumor efficacy of the parent molecule. Clinical studies later confirmed that this compound indeed exhibited a reduced incidence of pulmonary toxicity compared to bleomycin.

Biosynthesis of Bleomycinic Acid: The this compound Precursor

This compound is a semi-synthetic molecule, meaning a naturally produced precursor is chemically modified to yield the final product. This precursor is bleomycinic acid, the core structure of all bleomycins, which is biosynthesized by the bacterium Streptomyces verticillus. The production of bleomycinic acid is a fascinating example of hybrid non-ribosomal peptide and polyketide synthesis.

The genetic blueprint for this intricate process is encoded in the bleomycin (blm) gene cluster. This cluster contains genes for a large, modular enzyme system composed of Non-Ribosomal Peptide Synthetases (NRPS) and a Polyketide Synthase (PKS). These enzymes act as an assembly line, sequentially adding and modifying amino acid and polyketide building blocks to construct the complex bleomycinic acid molecule.

The biosynthesis involves ten NRPS modules and one PKS module that incorporate various amino acids (L-histidine, L-alanine, L-threonine, β-alanine, and two L-cysteine residues which form the bithiazole moiety) and a polyketide extender unit.

Biosynthetic Pathway of Bleomycinic Acid

Experimental Protocol: Fermentation and Isolation of Bleomycinic Acid

This protocol is a representative method for the production and isolation of bleomycinic acid from Streptomyces verticillus ATCC15003.

1. Culture and Fermentation:

-

Prepare a seed culture of S. verticillus ATCC15003 by inoculating a loopful of spores into a 250 mL baffled flask containing 50 mL of tryptic soy broth (TSB).

-

Incubate the seed culture at 28°C with shaking at 250 rpm for 2 days.

-

For production, inoculate 4 mL of the seed culture into a 250 mL baffled flask containing 50 mL of a suitable production medium. A chemically defined medium supplemented with N-acetylglucosamine can be used to enhance production.

-

Incubate the production culture at 28°C with shaking at 250 rpm for 5-7 days.

2. Isolation of Bleomycinic Acid:

-

Harvest the fermentation broth by centrifugation to remove the mycelia.

-

A common laboratory method for purifying bleomycins, which can be adapted for bleomycinic acid, involves ion-exchange chromatography.

-

Adjust the pH of the supernatant to neutral and apply it to a column packed with a cation exchange resin, such as Amberlite IRC-50 (H+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound bleomycinic acid using a gradient of a suitable buffer, such as ammonium (B1175870) formate (B1220265) or a dilute acid.

-

Monitor the fractions for the presence of bleomycinic acid using a bioassay (e.g., against Bacillus subtilis) or by HPLC.

-

Pool the active fractions, desalt if necessary (e.g., by reverse-phase chromatography), and lyophilize to obtain purified bleomycinic acid.

Experimental Protocol: In Vitro NRPS Adenylation Domain Assay

This assay is used to determine the amino acid substrate specificity of an adenylation (A) domain of an NRPS module.

1. Reagents and Buffers:

-

Purified recombinant A-domain protein.

-

Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT.

-

ATP, Sodium pyrophosphate (PPi), and the amino acid to be tested.

-

Radiolabeled [³²P]PPi.

2. Procedure:

-

The assay is based on the ATP-[³²P]PPi exchange reaction, which is dependent on the presence of the specific amino acid substrate of the A-domain.

-

Set up the reaction mixture in the assay buffer containing the purified A-domain, ATP, [³²P]PPi, and the test amino acid.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of activated charcoal in perchloric acid. This quenches the reaction and the charcoal binds the unreacted ATP.

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity in the supernatant, which corresponds to the amount of [³²P]ATP formed, using a scintillation counter.

-

An increase in radioactivity in the presence of a specific amino acid indicates that it is a substrate for the A-domain.

Chemical Synthesis of this compound

The semi-synthesis of this compound from bleomycin A2, a major component of the bleomycin complex, involves a series of chemical transformations. The key step is the replacement of the terminal amine moiety of bleomycin A2 with N-[(S)-1'-phenylethyl]-1,3-diaminopropane.

Synthetic Pathway of this compound from Bleomycin A2

Experimental Protocol: Synthesis of N-[(S)-1'-phenylethyl]-1,3-diaminopropane

The synthesis of this chiral diamine side chain can be achieved through various routes. A common approach involves the reductive amination of a suitable carbonyl compound with (S)-1-phenylethylamine, followed by further functional group manipulations. A representative synthesis is outlined below, though specific, detailed, non-proprietary protocols are scarce in publicly available literature.

1. Synthesis of the intermediate N-(3-aminopropyl)-(S)-1-phenylethylamine:

-

React (S)-1-phenylethylamine with acrylonitrile (B1666552) in a Michael addition reaction to form N-(2-cyanoethyl)-(S)-1-phenylethylamine.

-

Reduce the nitrile group of N-(2-cyanoethyl)-(S)-1-phenylethylamine to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or through catalytic hydrogenation (e.g., using Raney nickel). This yields N-(3-aminopropyl)-(S)-1-phenylethylamine.

2. Purification:

-

After the reaction is complete, carefully quench the reaction mixture (e.g., by the sequential addition of water and aqueous sodium hydroxide (B78521) for an LAH reduction).

-

Extract the product into an organic solvent.

-

Purify the resulting diamine by distillation under reduced pressure or by column chromatography.

Experimental Protocol: Semi-synthesis of this compound from Bleomycin A2

This protocol is a generalized representation based on the described chemical transformations. Handling of bleomycins requires expertise due to their cytotoxicity.

1. Demethylation of Bleomycin A2:

-

This step removes a methyl group from the dimethylsulfonium moiety of bleomycin A2. This can be achieved by pyrolysis of a copper(II) complex of bleomycin A2.

2. Cyclic Iminoether Formation and Hydration:

-

The demethylated bleomycin A2 is then treated to form a cyclic iminoether intermediate, which is subsequently hydrated. The specific reagents and conditions for these steps are highly specialized.

3. Aminolysis:

-

The hydrated intermediate is reacted with the previously synthesized N-[(S)-1'-phenylethyl]-1,3-diaminopropane. This aminolysis step displaces the original terminal amine of bleomycin A2 and attaches the new side chain, forming this compound.

4. Purification:

-

The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

-

The structure and purity of the final compound are confirmed by spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

In Vitro Cytotoxicity

| Cell Line | Cancer Type | Bleomycin IC50 (µM) |

| CAL-85-1 | Breast Cancer | 0.027 |

| HAL-01 | Acute Lymphoblastic Leukemia | 0.042 |

| LU-99A | Large Cell Lung Carcinoma | 0.043 |

| RMG-I | Ovarian Cancer | 0.043 |

| RS4-11 | Leukemia | 0.044 |

| SUP-B15 | Acute Lymphoblastic Leukemia | 0.045 |

| CAL-39 | Cervical Cancer | 0.046 |

| SNU-398 | Hepatocellular Carcinoma | 0.047 |

| CAL-54 | Kidney Renal Clear Cell Carcinoma | 0.047 |

| NTERA-2-cl-D1 | Testicular Cancer | 0.047 |

| Data sourced from the Genomics of Drug Sensitivity in Cancer Project. |

Synthesis and Production Yields

Quantitative data on the specific yields of each step in the semi-synthesis of this compound are not widely published. However, research on the biosynthetic production of bleomycins in S. verticillus has shown that yields can be significantly improved through metabolic engineering and optimization of fermentation conditions. For example, by supplementing the culture medium with N-acetylglucosamine and precursor amino acids, the production of bleomycin A2 and B2 was increased to 61.79 mg/L and 36.9 mg/L, respectively.

Comparative Pulmonary Toxicity

Clinical and preclinical studies have demonstrated the reduced pulmonary toxicity of this compound compared to bleomycin.

| Study Type | Finding | Reference |

| Phase II Clinical Trial | In patients with squamous cell carcinoma of the lung, only 1 out of 21 patients developed clinical symptoms indicative of pulmonary toxicity. | |

| Clinical Review | Pulmonary toxicity was less frequent in the treatment of squamous cell carcinoma with this compound compared to bleomycin. | |

| Phase II Clinical Trial | In a study on non-Hodgkin's lymphoma, pulmonary fibrosis was found in two patients on autopsy and interstitial pneumonia in two patients clinically. |

Conclusion

This compound stands as a testament to the power of semi-synthetic modification of natural products to improve therapeutic outcomes. Its discovery, rooted in the pioneering work on bleomycin by Dr. Hamao Umezawa, provided a valuable alternative for cancer therapy with a more favorable safety profile, particularly concerning pulmonary toxicity. The intricate biosynthesis of its bleomycinic acid core showcases the sophisticated enzymatic machinery of Streptomyces verticillus. The subsequent chemical synthesis, though challenging, allows for the precise tailoring of the terminal amine moiety, leading to the enhanced properties of this compound. This guide provides a foundational resource for researchers, with the aim of fostering further investigation and innovation in the development of novel anticancer agents.

References

- 1. US3681491A - Bleomycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 2. STUDIES ON THE MECHANISM OF ANTITUMOR EFFECT OF BLEOMYCIN ON SQUAMOUS CELL CARCINOMA [jstage.jst.go.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the DNA Binding and Cleavage Mechanism of Peplomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peplomycin, a semi-synthetic analog of the glycopeptide antibiotic bleomycin (B88199), is a potent antineoplastic agent utilized in cancer chemotherapy. Its cytotoxic effects are primarily attributed to its ability to bind and cleave DNA, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with DNA, from initial binding to the intricate process of strand scission. We delve into the structural aspects of the this compound-DNA complex, the essential role of metal cofactors, the generation of reactive oxygen species (ROS), and the sequence-specific nature of DNA cleavage. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound belongs to the bleomycin family of antibiotics, which are renowned for their ability to induce DNA strand breaks.[1] Structurally, this compound is characterized by a metal-binding domain, a DNA-binding domain (comprising a bithiazole tail), and a terminal amine moiety that distinguishes it from other bleomycins.[2] The therapeutic efficacy of this compound is intrinsically linked to its capacity to form a complex with a metal ion, typically iron (Fe(II)), which then interacts with molecular oxygen to generate highly reactive oxygen species (ROS).[3][4] These ROS are the ultimate effectors of DNA damage, causing both single- and double-strand breaks.[3] Understanding the precise mechanism of DNA binding and cleavage by this compound is crucial for the rational design of new, more effective, and less toxic anticancer drugs.

DNA Binding Mechanism

The initial and critical step in this compound's mechanism of action is its binding to DNA. This interaction is sequence-selective, with a preference for 5'-GT-3' and 5'-GC-3' sequences. The binding process is complex and involves contributions from different parts of the this compound molecule.

Modes of DNA Binding

Two primary models have been proposed for the binding of the bleomycin family of drugs, including this compound, to DNA:

-

Minor Groove Binding: The metal-binding domain and the linker region of this compound are thought to interact with the minor groove of the DNA double helix. This interaction is stabilized by hydrogen bonds between the drug and the DNA bases.

-

Intercalation: The bithiazole tail of this compound can insert itself between the base pairs of the DNA. X-ray crystallography studies on bleomycin-DNA complexes have provided evidence for the intercalation of the bithiazole moiety.

NMR spectroscopy studies on Zn(II)-peplomycin bound to DNA hairpins have revealed that the final conformation of the drug-DNA complex is influenced by both the specific DNA binding site (5'-GT-3' vs. 5'-GC-3') and the C-terminal tail of the bleomycin analog. This suggests a dynamic and adaptable binding process.

Structural Insights from Spectroscopic Studies

NMR spectroscopy has been a pivotal technique in elucidating the solution structure of this compound and its complexes with DNA. Studies on apo-peplomycin have shown that it adopts an extended conformation in solution. Upon binding to DNA in the presence of a metal ion like Zn(II), significant chemical shifts are observed for protons throughout the this compound molecule, indicating a substantial conformational change upon complex formation. These studies support a model where different domains of the this compound molecule engage in specific interactions with the DNA, leading to a stable complex ready for the subsequent cleavage reaction.

DNA Cleavage Mechanism

Following DNA binding, the this compound-metal complex initiates a cascade of reactions leading to DNA strand scission. This process is dependent on the presence of a metal cofactor, molecular oxygen, and a reducing agent.

Activation of the this compound-Metal Complex

-

Metal Chelation: this compound chelates a metal ion, most notably Fe(II), through its metal-binding domain. This domain consists of several nitrogen and oxygen atoms that coordinate with the iron ion.

-

Oxygen Binding and Reduction: The this compound-Fe(II) complex binds molecular oxygen (O₂). This is followed by a one-electron reduction, often facilitated by cellular reducing agents, to form a this compound-Fe(III)-peroxide intermediate.

-

Generation of Reactive Oxygen Species (ROS): This activated complex can then proceed via several pathways to generate ROS, such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH). These highly reactive species are responsible for attacking the deoxyribose backbone of the DNA.

The Chemistry of Strand Scission

The primary target of the ROS generated by the activated this compound complex is the C4'-hydrogen of the deoxyribose sugar in the DNA backbone. Abstraction of this hydrogen atom leads to a C4'-radical intermediate. This radical can then undergo one of two major pathways:

-

Oxygen-Dependent Pathway: In the presence of oxygen, the C4'-radical reacts to form a C4'-hydroperoxy intermediate. This ultimately leads to the cleavage of the C3'-C4' bond of the deoxyribose, resulting in a strand break with the formation of a 3'-phosphoglycolate and a 5'-phosphate, and the release of a base propenal.

-

Oxygen-Independent Pathway: In the absence of sufficient oxygen, the C4'-radical can be oxidized to a C4'-carbocation, which is then attacked by water to form a 4'-hydroxy abasic site. This lesion is alkali-labile and can lead to a strand break upon further processing.

This process can result in both single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are considered to be the more cytotoxic lesion.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, data from its close analog, bleomycin A5, provides valuable insights into the kinetics and efficiency of DNA cleavage.

| Parameter | Value | Compound | Experimental Conditions |

| Michaelis-Menten Constant (Km) | 20.4 ± 3.8 µM | Bleomycin A5 | Calf thymus DNA, 37.0 °C |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10-2 s-1 | Bleomycin A5 | Calf thymus DNA, 37.0 °C |

| Molar Reaction Enthalpy (ΔH) | -577 ± 19 kJ·mol-1 | Bleomycin A5 | Calf thymus DNA, 37.0 °C |

| Single-strand to Double-strand Cleavage Ratio (ss:ds) | 6.7 ± 1.2 : 1 | CD-BLM (a BLM A5 analog) | [32P]-hairpin DNA |

| Single-strand to Double-strand Cleavage Ratio (ss:ds) | 3.1 ± 0.3 : 1 | Bleomycin A5 | [32P]-hairpin DNA |

Data for Bleomycin A5 and its analog are presented as a proxy for this compound due to the structural and mechanistic similarities.

Experimental Protocols

DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

This protocol is a standard method to assess the ability of this compound to induce DNA strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound sulfate (B86663)

-

Ferrous ammonium (B1175870) sulfate (Fe(NH₄)₂(SO₄)₂)

-

Dithiothreitol (DTT) or other reducing agent

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (final concentration ~20-50 ng/µL).

-

Add this compound to the desired final concentrations.

-

Initiate the reaction by adding a freshly prepared solution of ferrous ammonium sulfate (final concentration ~1.2-fold molar excess to this compound) and DTT (final concentration ~1 mM).

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding EDTA (final concentration ~2 mM) and placing the tubes on ice.

-

Add DNA loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer containing a DNA stain.

-

Perform electrophoresis until the different DNA forms (supercoiled, nicked circular, and linear) are well separated.

-

Visualize the DNA bands under UV light and capture the image. The conversion of supercoiled DNA to nicked and linear forms indicates single- and double-strand cleavage, respectively.

DNA Footprinting Analysis (DNase I)

This technique is used to identify the specific DNA sequences where this compound binds. The principle is that the bound drug protects the DNA from cleavage by DNase I.

Materials:

-

DNA fragment of interest, labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

This compound sulfate

-

DNase I

-

DNase I reaction buffer (e.g., containing MgCl₂ and CaCl₂)

-

Formamide (B127407) loading buffer

-

Polyacrylamide gel for sequencing

-

Autoradiography film or fluorescence imager

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer for a sufficient time to reach equilibrium.

-

Include a control reaction with no this compound.

-

Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Stop the reaction by adding a stop solution containing EDTA and a chelating agent.

-

Extract the DNA by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

Resuspend the DNA pellets in formamide loading buffer.

-

Denature the DNA by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a denaturing polyacrylamide sequencing gel.

-

After electrophoresis, visualize the DNA fragments. The binding sites of this compound will appear as "footprints," which are gaps in the ladder of DNA fragments compared to the control lane where the DNA was not protected from DNase I cleavage.

Visualizations

Signaling Pathways and Workflows

Caption: Logical flow of this compound binding to its target DNA sequence.

Caption: Activation and subsequent DNA cleavage mechanism by this compound.

Conclusion

The DNA binding and cleavage mechanism of this compound is a multifaceted process involving selective DNA recognition, metal-dependent activation, and the generation of damaging reactive oxygen species. While sharing a common mechanistic framework with other bleomycins, subtle structural differences in this compound can influence its interaction with DNA and its cleavage efficiency. A thorough understanding of these molecular details is paramount for the development of next-generation glycopeptide antibiotics with improved therapeutic indices. Further research focusing on obtaining high-resolution structural data of this compound-DNA complexes and detailed kinetic analysis will undoubtedly pave the way for the design of more potent and selective anticancer agents.

References

- 1. NMR study of this compound in aqueous solution. Assignment of resonances by means of two-dimensional spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural changes of Zn(II)bleomycin complexes when bound to DNA hairpins containing the 5’-GT-3’ and 5’-GC-3’ binding sites studied through NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Tandem Action of Iron and Oxygen in the DNA-Cleaving Mechanism of Peplomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peplomycin, a glycopeptide antibiotic and an analogue of bleomycin (B88199), exerts its potent antitumor activity through the induction of DNA strand scission. This process is not intrinsic to the drug itself but is critically dependent on the presence of specific cofactors, namely ferrous iron [Fe(II)] and molecular oxygen (O₂). This technical guide provides an in-depth exploration of the synergistic roles of iron and oxygen in the mechanism of this compound-induced DNA damage. It details the biochemical cascade, from the formation of the activated this compound-iron complex to the generation of reactive oxygen species and subsequent DNA cleavage. This guide also compiles available quantitative data, presents detailed experimental protocols for studying this activity, and illustrates the key molecular pathways involved.

Introduction to this compound

This compound is a second-generation analogue of bleomycin, a mixture of glycopeptide antibiotics isolated from Streptomyces verticillus. Clinically, it is employed in chemotherapy for its efficacy against squamous cell carcinomas, lymphomas, and testicular cancer.[1] The cytotoxic effect of this compound is attributed to its ability to cause both single- and double-strand breaks in cellular DNA, which ultimately triggers cell cycle arrest and apoptosis.[1][2] A distinctive feature of this compound's mechanism is its absolute requirement for a metal cofactor, with iron being the most therapeutically relevant, and molecular oxygen to execute its DNA-damaging function.[3][4]

The Core Mechanism: A Tripartite Collaboration

The DNA-cleaving activity of this compound is a multi-step process involving the drug, iron, and oxygen, culminating in the degradation of the deoxyribose backbone of DNA.

The Essential Role of Iron: Formation of the Active Complex

This compound acts as a potent chelator of transition metals, with a particularly high affinity for ferrous iron [Fe(II)]. The drug possesses a metal-binding domain comprised of five nitrogen atoms in a square-pyramidal arrangement that securely coordinates an Fe(II) ion. This initial binding is crucial and forms the pre-activated [this compound-Fe(II)] complex.

This complex is relatively stable but does not in itself damage DNA. Its primary function is to interact with molecular oxygen. The Fe(II) ion in the complex is redox-active and poised to participate in electron transfer reactions with oxygen.

The Critical Role of Oxygen: Generation of Reactive Species

The [this compound-Fe(II)] complex readily reacts with molecular oxygen (O₂) to form a transient ternary complex, [this compound-Fe(II)-O₂]. This is followed by a one-electron reduction, often facilitated by cellular reducing agents like thiols, which generates a highly reactive species best described as a this compound-iron(III)-hydroperoxide ([this compound-Fe(III)-OOH]) complex. This "activated this compound" is the ultimate DNA-cleaving agent.

The activated complex is responsible for the generation of potent reactive oxygen species (ROS), including superoxide (B77818) (O₂•−) and hydroxyl radicals (•OH). It is these ROS that directly mediate the oxidative attack on the DNA backbone.

The Attack on DNA: Strand Scission

The activated this compound complex, guided by the DNA-binding regions of the this compound molecule (specifically the bithiazole tail), localizes to the minor groove of DNA. It shows a preference for cleaving DNA at 5'-GC-3' and 5'-GT-3' sequences.

The DNA cleavage mechanism proceeds via two primary pathways initiated by the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar by the activated oxygen species.

-

Oxygen-Dependent Pathway: In the presence of sufficient oxygen, the resulting C4'-radical reacts with O₂ to form a C4'-peroxy intermediate. This leads to a cascade of reactions culminating in the cleavage of the C3'-C4' bond of the deoxyribose backbone, resulting in a clean strand break. This process yields a free base propenal and leaves behind 5'-phosphate and 3'-phosphoglycolate termini.

-

Oxygen-Independent (Alkali-Labile) Pathway: Under low oxygen conditions, the C4'-radical can be oxidized, leading to the formation of an alkali-labile lesion at the C4' position. This site is not an immediate strand break but becomes one upon subsequent treatment with a base.

The generation of double-strand breaks, which are particularly cytotoxic, is thought to occur when a single this compound molecule performs two sequential single-strand cleavage events on opposite strands without dissociating from the DNA, or through the cooperative action of two separate this compound molecules.

Quantitative Data on this compound and Bleomycin Activity

Quantitative analysis of the DNA cleavage reaction is essential for understanding the efficiency and dynamics of this compound. While specific kinetic data for this compound is sparse in the literature, studies on its close analogue, bleomycin A5, provide valuable insights. The DNA cleavage process has been shown to follow Michaelis-Menten kinetics.

| Parameter | Value | Analyte | Conditions | Citation |

| Km (Michaelis Constant) | 20.4 ± 3.8 µM | Bleomycin A5 | Calf Thymus DNA, 37.0 °C | |

| kcat (Turnover Number) | (2.28 ± 0.49) x 10-2 s-1 | Bleomycin A5 | Calf Thymus DNA, 37.0 °C | |

| Molar Reaction Enthalpy (ΔH) | -577 ± 19 kJ·mol-1 | Bleomycin A5 | Calf Thymus DNA, 37.0 °C | |

| ssDNA:dsDNA Cleavage Ratio | 3.1 ± 0.3 : 1 | Bleomycin A5 | Hairpin DNA Substrate | |

| ssDNA:dsDNA Cleavage Ratio | 5.8 : 1 | Bleomycin A5 | Supercoiled Plasmid DNA |

Note: The data above pertains to Bleomycin A5, a major component of the clinical bleomycin mixture and a close structural analogue of this compound.

Studies comparing the cytotoxicity of this compound and bleomycin have shown that this compound can be more cytotoxic in certain cancer cell lines, such as human malignant melanomas. The presence of iron chelators like deferoxamine (B1203445) can inhibit this compound-induced DNA damage, confirming the essential role of iron. Conversely, the addition of excess iron can enhance cytotoxicity, although the relationship is complex and may not be straightforward in cellular environments.

Key Experimental Protocols

Investigating the activity of this compound requires specific biochemical and cellular assays. Below are detailed methodologies for key experiments.

Plasmid DNA Relaxation Assay

This assay measures the ability of this compound to introduce single- and double-strand breaks into supercoiled plasmid DNA, causing it to "relax" into open-circular and linear forms, respectively, which can be separated by agarose (B213101) gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC18 or pBR322) at 0.5 - 1.0 µg/µL.

-

This compound sulfate (B86663) solution.

-

Ferrous ammonium (B1175870) sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O] solution, freshly prepared.

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5).

-

Quenching/Loading Buffer (50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 50 mM EDTA).

-

Agarose gel (0.8-1.2%) in TAE or TBE buffer.

-

Ethidium (B1194527) bromide or other DNA stain.

Protocol:

-

Activation of this compound: In a microcentrifuge tube, prepare the activated this compound immediately before use. Mix an equal volume of this compound solution (e.g., 50 µM) and ferrous ammonium sulfate solution (e.g., 50 µM). Incubate at 4°C for 1 minute.

-

Reaction Setup: In a separate tube on ice, prepare the reaction mixture:

-

1 µg supercoiled plasmid DNA.

-

Reaction Buffer to a final volume of 19 µL.

-

-

Initiate Cleavage: Add 1 µL of the freshly activated this compound solution to the reaction mixture to achieve the desired final concentration (e.g., 0.2 - 1.0 µM). Mix gently by tapping the tube.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

Quench Reaction: Stop the reaction by adding 5 µL of Quenching/Loading Buffer. The EDTA in the buffer chelates the iron, halting the reaction.

-

Agarose Gel Electrophoresis: Load the entire sample into a well of an agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have separated sufficiently.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (Form I), open-circular (Form II), and linear (Form III) DNA will migrate at different rates.

-

Quantification: Densitometry can be used to quantify the percentage of each plasmid form, allowing for the calculation of single-strand to double-strand break ratios.

Alkaline Elution Assay for DNA Strand Breaks

This sensitive technique measures single-strand breaks in cellular DNA. Cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of strand breaks.

Materials:

-

Cell culture of interest.

-

This compound and Fe(II) for treatment.

-

Polyvinylchloride (PVC) or polycarbonate filters (2.0 µm pore size).

-

Lysis Solution: 2 M NaCl, 0.1 M Glycine, 0.02 M Na₂EDTA, 0.5% Sarkosyl, pH 10.0.

-

Elution Buffer: Tetrapropylammonium hydroxide-EDTA solution, pH 12.1.

-

DNA-binding fluorescent dye (e.g., Hoechst 33258 or PicoGreen).

-

Peristaltic pump.

-

Fraction collector.

Protocol:

-

Cell Treatment: Treat cultured cells with the desired concentrations of this compound and iron for a specific duration. Include untreated controls.

-

Cell Loading: After treatment, harvest the cells and keep them on ice. Carefully layer a known number of cells (e.g., 1-5 x 10⁵) onto a PVC filter held in a filter holder.

-

Lysis: Lyse the cells by slowly passing 5 mL of Lysis Solution through the filter. This removes cellular components, leaving the DNA trapped on the filter. Wash with 5 mL of 0.02 M Na₂EDTA (pH 10.0).

-

Alkaline Elution: Connect the filter holder to a peristaltic pump and begin pumping the Elution Buffer through the filter at a slow, constant rate (e.g., 0.03-0.04 mL/min).

-

Fraction Collection: Collect the eluate in fractions at regular time intervals (e.g., every 90 minutes) for a total of 12-15 hours.

-

DNA Quantification: Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter at the end of the elution using a fluorescent DNA-binding dye.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate compared to the control indicates a higher frequency of single-strand breaks.

Visualizing the Molecular and Signaling Pathways

The activity of this compound, from its activation to the cellular response to the damage it inflicts, can be visualized through logical and signaling pathway diagrams.

Logical Workflow of this compound Activation and DNA Cleavage

The following diagram illustrates the sequential steps required for this compound to become an active DNA-cleaving agent.

Caption: Workflow of this compound activation, requiring Fe(II), O₂, and a reductant.

DNA Damage Response (DDR) Signaling Pathway

The double-strand breaks induced by this compound are potent triggers of the DNA Damage Response (DDR) pathway. The primary sensors for these breaks are kinases from the PI3K-like family, namely ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Caption: ATM-CHK2 signaling pathway activated by this compound-induced DNA damage.

This pathway illustrates how the cell responds to the damage. The ATM kinase is activated by double-strand breaks (DSBs), which then phosphorylates and activates the checkpoint kinase CHK2. Activated CHK2, in turn, phosphorylates the tumor suppressor protein p53. This phosphorylation stabilizes p53, allowing it to accumulate and function as a transcription factor. p53 then upregulates the expression of target genes like CDKN1A (encoding p21), which enforces cell cycle arrest, and BAX, which promotes apoptosis if the damage is too severe to be repaired. This coordinated response is central to the therapeutic effect of this compound.

Conclusion

The anticancer activity of this compound is a sophisticated example of targeted molecular damage, driven by a precise interplay between the drug, iron, and oxygen. The formation of an activated oxygenated iron-drug complex is the pivotal event, leading to the generation of ROS that cleave the phosphodiester backbone of DNA. This induced damage then co-opts the cell's own DNA damage response pathways, ultimately leading to cell cycle arrest or programmed cell death. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is critical for the rational design of new glycopeptide analogues and for the development of combination therapies that could enhance the efficacy or mitigate the toxicity of this important class of chemotherapeutic agents.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of iron, copper, cobalt, and their chelators on the cytotoxicity of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Peplomycin Cellular Uptake and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of peplomycin (PEP), a bleomycin (B88199) analogue used in cancer chemotherapy. Understanding how this compound enters and accumulates in cancer cells is critical for optimizing its therapeutic efficacy and developing strategies to overcome drug resistance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved.

Mechanisms of Cellular Uptake and Transport

The entry of this compound into tumor cells is a multi-faceted process that does not appear to be mediated by a single, saturable carrier system.[1] Evidence suggests a combination of passive diffusion and endocytosis, influenced by the cell membrane's composition and energy-dependent processes.

Passive Diffusion:

Studies utilizing radiolabeled this compound-copper (II) complex, [3H]PEP-Cu(II), have shown that its uptake into various tumor cell lines increases proportionally with the extracellular drug concentration, up to at least 200 µg/mL.[1] This linear relationship is characteristic of passive diffusion, where the drug moves across the cell membrane down its concentration gradient.[1] Interestingly, metabolic inhibitors such as sodium azide (B81097) (NaN3) and 2,4-dinitrophenol (B41442) were found to enhance the uptake of [3H]PEP-Cu(II), while not affecting its efflux.[1] This suggests the presence of an energy-dependent cell membrane barrier that controls the passive diffusion of the drug into the cell.[1] Furthermore, membrane modifiers like dibucaine (B1670429) and chlorpromazine, which increase membrane fluidity, also enhanced this compound uptake, further supporting the role of the lipid membrane in its transport.[1]

Endocytosis:

Endocytosis is another proposed mechanism for this compound internalization.[2] This process involves the engulfment of the drug into vesicles at the cell surface.[2] For the parent compound, bleomycin, a receptor-mediated endocytosis mechanism has been suggested, involving binding to a specific membrane protein of approximately 250 kDa.[3][4] While a specific receptor for this compound has not been definitively identified, the involvement of endocytosis is a critical aspect of its cellular entry. Once inside the cell within these vesicles, this compound is released into the cytoplasm to exert its cytotoxic effects.[2] For bleomycin analogues, it has been shown that after uptake, the drug can be sequestered into vacuoles for detoxification, and defects in the endocytic pathway can lead to hypersensitivity to the drug.[5]

Potential Role of Transporters:

While direct evidence for specific this compound transporters is limited, research on bleomycin suggests a potential role for the polyamine transport system.[6] The uptake of a fluorescently-labeled bleomycin-A5 was found to be inhibited by spermine, and a mutant defective in a kinase that regulates polyamine transport showed reduced drug uptake.[6] Given the structural similarity between this compound and bleomycin, it is plausible that this compound may also interact with this or other transport systems. However, one study on this compound uptake concluded that it was not mediated by a carrier system.[1] The broader families of solute carrier (SLC) and ATP-binding cassette (ABC) transporters are known to play a significant role in the pharmacokinetics of many drugs, and their potential involvement in this compound transport warrants further investigation.[7][8][9][10]

Quantitative Analysis of this compound Uptake

The uptake of this compound into tumor cells is a dynamic process that has been quantified in several studies. The following table summarizes key quantitative data from the literature.

| Cell Line(s) | Drug/Tracer | Concentration(s) | Key Findings | Reference(s) |

| AH66, AH66F, Ehrlich, P388, L1210 | [3H]PEP-Cu(II) | Up to 200 µg/mL | Uptake was biphasic: a rapid first phase completed within 5 minutes, followed by a slower second phase. Uptake increased linearly with concentration, suggesting non-carrier-mediated diffusion. | [1] |

| Human Colon Cancer (LoVo) | This compound | Not specified | Prolonged (24h) exposure to this compound resulted in significantly greater cytotoxicity (<0.02% survival) compared to shorter (1h) exposure. | [11] |

| Chinese Hamster Ovary (CHO) vs. Chinese Hamster Lung (V79) | [3H]PEP | Not specified | V79 cells, which are more resistant to this compound, showed lower cellular uptake of the drug compared to the more sensitive CHO cells. | [12] |

| Human Head and Neck Squamous Carcinoma (A-253) and resistant sublines (C-10, G-11) | [3H]BLM A2 | Not specified | Resistant sublines C-10 and G-11 showed approximately half the cellular accumulation of the drug during a 1-hour incubation compared to the parental A-253 cells. | [13] |

| Human HeLa | This compound, BLM Z, 6'-deoxy-BLM Z, Zorbamycin | Not specified | IC50 values were determined to be 4.4µM for Bleomycin, 3.2µM for BLM Z, 2.9µM for 6'-deoxy-BLM Z, and 7.9µM for Zorbamycin. | [14] |

Intracellular Trafficking and Signaling

Upon entering the cell, this compound must be released from endocytic vesicles (if internalized via endocytosis) and transported to its primary target, the DNA within the nucleus. The precise mechanisms of intracellular trafficking are not fully elucidated but are critical for the drug's activity. For bleomycin, it has been suggested that it enters the cytosol from a non-acidic compartment following endocytosis.[4]

Beyond its direct interaction with DNA, this compound has been shown to actively modulate intracellular signaling pathways, which can contribute to its cytotoxic effects and potentially to its side effects, such as pulmonary fibrosis.

Key Signaling Events Induced by this compound:

-

Tyrosine Phosphorylation: this compound induces tyrosine phosphorylation of multiple proteins in human peripheral blood lymphocytes (HL) and monocytes (HM) at concentrations ranging from 0.001 to 0.5 µg/mL.[15]

-

Activation of MAPK Pathway: this compound activates Extracellular-signal Related Kinase-2 (ERK2) in both HL and HM cells. This is accompanied by an increase in the ratio of p21ras-binding GTP/GDP, indicating activation of the Ras-MAPK pathway.[15]

-

JAK-STAT Pathway Involvement: this compound induces the tyrosine phosphorylation of JAK-3, a key component of the JAK-STAT signaling pathway.[15]

-

NF-κB Activation: The drug upregulates the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a transcription factor involved in inflammation, immunity, and cell survival.[15]

-

Gene Expression: this compound increases the expression of c-myc mRNA in HL, HM, and human fibroblasts.[15]

These signaling events can lead to enhanced cytokine generation and collagen synthesis, which may contribute to the pulmonary toxicity associated with this compound treatment.[15] The abrogation of these effects by a tyrosine kinase inhibitor highlights the central role of tyrosine phosphorylation in mediating these downstream responses.[15]

References

- 1. Tumor cell permeability to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Internalisation of the bleomycin molecules responsible for bleomycin toxicity: a receptor-mediated endocytosis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a transport and detoxification pathway for the antitumour drug bleomycin in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a transport and detoxification pathway for the antitumour drug bleomycin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Drug Transporters in the Pharmacokinetics of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Transporters in the Toxicity of Chemotherapeutic Drugs: Focus on Transporters for Organic Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of solute carrier (SLC) transporters in actinomycin D pharmacokinetics in paediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and bleomycin effects on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms affecting this compound sensitivity of Chinese hamster cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of bleomycin-resistant phenotypes of human cell sublines and circumvention of bleomycin resistance by liblomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bleomycin analogues preferentially cleave at the transcription start sites of actively transcribed genes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The upregulation by this compound of signal transduction in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacokinetics and Pharmacodynamics of Peplomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of peplomycin, a semisynthetic analog of the glycopeptide antineoplastic antibiotic, bleomycin (B88199). Developed to offer an improved therapeutic window over its parent compound, this compound's clinical utility is defined by its absorption, distribution, metabolism, and excretion profile, as well as its mechanism of action and dose-dependent effects. This guide synthesizes key data, outlines experimental methodologies, and visualizes complex biological pathways to support advanced research and development.

Pharmacokinetics (PK)

The study of pharmacokinetics—what the body does to a drug—is crucial for optimizing dosing regimens and minimizing toxicity. This compound, like its parent compound, exhibits a pharmacokinetic profile characterized by parenteral administration, specific tissue distribution, and renal excretion.

Absorption and Distribution

This compound is administered parenterally, typically via intravenous, intramuscular, or subcutaneous injection, to ensure systemic bioavailability.[1][2] Following administration, it distributes to various tissues.

Studies in animal models and humans have shown that this compound achieves higher concentrations than bleomycin in specific tissues, including the skin, lungs, and stomach.[3] Notably, it also shows significant distribution to tumor tissues and metastasized lymph nodes, often at concentrations double that of bleomycin.[3] In a study involving patients with cervical cancer undergoing continuous subcutaneous infusion, the concentration of this compound in tumor tissue was higher than in normal cervical tissue, and its concentration in lymph nodes was equal to or higher than in serum.[2]

Metabolism and Excretion

This compound's metabolism is a critical factor in its toxicity profile, particularly its reduced pulmonary toxicity compared to bleomycin.[4][5] The inactivation of bleomycin analogs occurs in tissues, with a notable rate of inactivation in the lungs.[3] this compound is inactivated by a high molecular weight fraction in the lungs of mice and rats at a greater rate than bleomycin, which may contribute to its lower incidence of pulmonary fibrosis.[3]

The primary route of elimination for this compound is through renal excretion.[3] Comparative studies in dogs have demonstrated that the blood serum levels and urinary excretion rates of this compound and bleomycin are largely similar.[3]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound gathered from various preclinical and clinical studies.

| Parameter | Species/Model | Administration Route & Dose | Value | Citation |